XI-006, also known as NSC207895 or NSC-207895, is a small-molecule benzofuroxan derivative with the chemical name 7-(4-Methylpiperazin-1-yl)-4-nitro-1-oxido-2,1,3-benzoxadiazol-1-ium. [, ] It has garnered significant interest in scientific research for its potential as an anticancer agent, particularly due to its ability to inhibit MDMX (MDM4), a negative regulator of the tumor suppressor protein p53. [, ]
NSC 207895 was identified through high-throughput screening aimed at discovering small molecules that could inhibit MDMX promoter activity. The compound belongs to the class of nitrobenzofuroxan derivatives and has been classified as an antineoplastic agent due to its ability to induce apoptosis in cancer cells by modulating the p53 signaling pathway. Its chemical structure is characterized by a nitro group attached to a benzofuroxan core, which contributes to its biological activity .
The synthesis of NSC 207895 involves several key steps that utilize standard organic chemistry techniques. Although specific synthetic routes can vary, the general approach includes:
Technical parameters such as reaction temperature, time, and solvent choice are critical for optimizing yield and purity. For example, reactions may be conducted under acidic or basic conditions depending on the specific functional groups present in the starting materials.
The molecular structure of NSC 207895 can be described by its molecular formula and a molecular weight of approximately 218.18 g/mol. The compound features:
The three-dimensional conformation of NSC 207895 allows it to effectively bind to MDMX, inhibiting its function and promoting p53 activation .
NSC 207895 primarily engages in chemical interactions that lead to the inhibition of MDMX activity. Key reactions include:
In vitro studies demonstrated that treatment with NSC 207895 results in a dose-dependent increase in phosphorylated H2AX (γH2AX), indicating DNA damage and subsequent activation of apoptotic signaling pathways .
The mechanism of action for NSC 207895 centers around its role as an MDMX inhibitor:
This dual action enhances p53-mediated cellular responses to stress, making it a promising candidate for cancer therapy .
NSC 207895 exhibits several notable physical and chemical properties:
These properties are essential for determining optimal conditions for biological assays and therapeutic applications .
NSC 207895 has potential applications across various scientific fields:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2